tert-Butyl 5-chloro-2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate
Overview
Description
tert-Butyl 5-chloro-2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate: is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a tert-butyl ester group, two chlorine atoms, and a benzimidazole core. It is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-chloro-2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the reactions are carried out under controlled temperatures to ensure the desired product formation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-chloro-2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The benzimidazole core can be subjected to oxidation or reduction, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide are typical.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, carboxylic acids, and other functionalized compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 5-chloro-2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Benzimidazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring the use of this compound in drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 5-chloro-2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate is primarily related to its ability to interact with biological targets. The benzimidazole core can bind to specific enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to potential inhibition or activation of biological pathways .
Comparison with Similar Compounds
5-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole: Lacks the tert-butyl ester group, which may affect its solubility and reactivity.
tert-Butyl 5-chloro-1H-benzo[d]imidazole-1-carboxylate: Lacks the chloromethyl group, which may influence its biological activity and chemical reactivity.
2-(Chloromethyl)-1H-benzo[d]imidazole-1-carboxylate: Lacks the tert-butyl and 5-chloro substituents, which can alter its properties.
Uniqueness: tert-Butyl 5-chloro-2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate is unique due to the combination of its functional groups. The presence of both the tert-butyl ester and chloromethyl groups, along with the benzimidazole core, provides a versatile platform for chemical modifications and potential biological activities .
Properties
IUPAC Name |
tert-butyl 5-chloro-2-(chloromethyl)benzimidazole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2/c1-13(2,3)19-12(18)17-10-5-4-8(15)6-9(10)16-11(17)7-14/h4-6H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLNUPPWOKTBFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)N=C1CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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